Sulfosuccinimidyl Myristate Sodium

Description

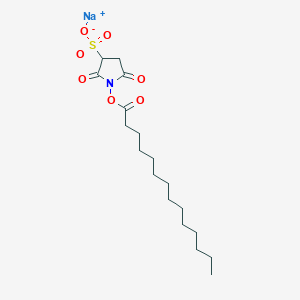

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,5-dioxo-1-tetradecanoyloxypyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)26-19-16(20)14-15(18(19)22)27(23,24)25;/h15H,2-14H2,1H3,(H,23,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSDLUDWKFEQGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30NNaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulfosuccinimidyl Myristate Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosuccinimidyl Myristate Sodium (SSM) is a chemical probe utilized in the study of fatty acid metabolism. It is a non-hydrolyzable, membrane-impermeant long-chain fatty acid analogue. Structurally, it is composed of myristic acid, a saturated 14-carbon fatty acid, linked to a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester. This unique structure allows SSM to act as a potent inhibitor of fatty acid transport across the plasma membrane. Its primary application in research is to identify and characterize membrane proteins involved in the uptake of long-chain fatty acids.

Core Mechanism of Action

The mechanism of action of this compound is centered on its ability to covalently modify specific membrane-associated proteins, thereby inhibiting the transport of long-chain fatty acids into the cell.[1][2] This action is facilitated by the highly reactive Sulfo-NHS ester group.

The key steps in the mechanism are as follows:

-

Target Recognition: SSM, due to its myristate moiety, is recognized by and binds to the fatty acid binding domains of specific membrane proteins.

-

Covalent Modification: The Sulfo-NHS ester of SSM then reacts with primary amine groups (e.g., from lysine (B10760008) residues) on the target protein, forming a stable amide bond. This covalent modification is effectively irreversible.

-

Inhibition of Transport: The covalent attachment of SSM to the fatty acid transport protein sterically hinders the binding and/or translocation of endogenous long-chain fatty acids, leading to a significant reduction in their uptake.

The inhibition of fatty acid transport by SSM has been shown to be specific, as it does not affect the transport of other molecules like glucose or the permeation of retinoic acid.[1] Furthermore, the inhibitory effect is not a consequence of altered cell integrity or fatty acid metabolism.[1]

Molecular Targets

Experimental evidence has identified the primary molecular targets of this compound as plasma membrane proteins involved in fatty acid transport. In isolated rat adipocytes, SSM has been shown to covalently label two specific proteins with apparent molecular weights of 85 kDa and 75 kDa.[1]

The 85-kDa protein has been identified as CD36 , also known as Fatty Acid Translocase (FAT).[2] CD36 is a multifunctional glycoprotein (B1211001) that plays a crucial role in the uptake of long-chain fatty acids in various cell types, including adipocytes, cardiomyocytes, and macrophages. The covalent modification of CD36 by SSM is a key event in its inhibitory action. A closely related compound, Sulfosuccinimidyl Oleate (B1233923) (SSO), has been shown to covalently modify the Lysine-164 residue within the fatty acid-binding domain of CD36, leading to irreversible inhibition of its function.[2][3] Given the structural and functional similarities, it is highly probable that SSM acts via a similar mechanism on CD36.

The identity of the 75-kDa protein labeled by SSM is less definitively characterized in the available literature but is also presumed to be involved in fatty acid metabolism.

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory effects of this compound and its close analogue, Sulfosuccinimidyl Oleate.

| Compound | Cell Type | Target | Effect | Concentration | Percent Inhibition | Reference |

| Sulfosuccinimidyl Myristate (SSM) | Isolated Rat Adipocytes | Fatty Acid Transport | Inhibition of [14C]stearate uptake | Not Specified | ~70% | [1] |

| Sulfosuccinimidyl Oleate (SSO) | Adipocytes | Fatty Acid Transport | Inhibition of oleate, linoleate, or stearate (B1226849) uptake | 200 µM | ~65% | [4][5] |

| Sulfosuccinimidyl Oleate (SSO) | Mitochondrial Respiratory Chain | Potent and Irreversible Inhibition | IC50 | 4 µM | 50% | [6] |

Signaling Pathways

While specific signaling pathways modulated by this compound are not extensively detailed in the literature, inferences can be drawn from studies on the well-characterized analogue, Sulfosuccinimidyl Oleate (SSO), and its interaction with CD36. CD36 is not only a fatty acid transporter but also a signaling receptor that can initiate intracellular signaling cascades upon ligand binding.

Inhibition of CD36 by SSO has been shown to affect downstream signaling events, including:

-

Intracellular Calcium Mobilization: CD36 mediates fatty acid-induced signaling to increase intracellular calcium.[2][3] By blocking the interaction of fatty acids with CD36, SSM would be expected to attenuate this calcium signaling.

-

MAPK/ERK Pathway: In macrophages, CD36-mediated uptake of oxidized LDL can activate the ERK/MAPK signaling pathway.[4] Inhibition of CD36 by sulfosuccinimidyl derivatives could potentially modulate this pathway.

The following diagram illustrates the proposed mechanism of action and the potential impact on downstream signaling.

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to characterize the mechanism of action of this compound.

1. Inhibition of Fatty Acid Uptake in Isolated Adipocytes

-

Objective: To determine the effect of SSM on the rate of long-chain fatty acid uptake in primary adipocytes.

-

Methodology:

-

Isolation of Adipocytes: Isolate primary adipocytes from rat epididymal fat pads by collagenase digestion.

-

Pre-incubation with SSM: Incubate the isolated adipocytes with varying concentrations of SSM in a suitable buffer (e.g., Krebs-Ringer-HEPES with 1% bovine serum albumin) for a defined period (e.g., 30 minutes) at 37°C. A control group without SSM should be included.

-

Fatty Acid Uptake Assay: Initiate the uptake assay by adding a radiolabeled long-chain fatty acid (e.g., [14C]stearate or [3H]oleate) complexed to albumin.

-

Termination of Uptake: After a short incubation period (e.g., 30 seconds to 2 minutes), stop the uptake by adding a cold stop solution containing a competitive inhibitor (e.g., phloretin) and rapidly separating the cells from the medium by centrifugation through silicone oil.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

-

Data Analysis: Express the rate of fatty acid uptake as pmol/min/mg of lipid and calculate the percentage of inhibition by SSM compared to the control.

-

2. Covalent Labeling of Membrane Proteins

-

Objective: To identify the membrane proteins that are covalently modified by SSM.

-

Methodology:

-

Cell Treatment: Treat isolated adipocytes or other target cells with SSM as described above. For visualization, a radiolabeled or biotinylated version of SSM can be used.

-

Membrane Protein Extraction: After treatment, wash the cells to remove unbound SSM and prepare a plasma membrane fraction by differential centrifugation or using a commercially available kit.

-

Solubilization of Membrane Proteins: Solubilize the membrane proteins using a suitable detergent (e.g., Triton X-100 or RIPA buffer).

-

SDS-PAGE and Autoradiography/Western Blotting: Separate the solubilized proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

If a radiolabeled SSM was used, visualize the labeled proteins by autoradiography.

-

If a biotinylated SSM was used, transfer the proteins to a nitrocellulose or PVDF membrane and detect the labeled proteins using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.

-

Molecular Weight Determination: Determine the apparent molecular weights of the labeled protein bands by comparison to molecular weight standards.

-

The following workflow diagram illustrates the experimental procedure for identifying SSM-labeled proteins.

This compound is a valuable tool for the investigation of fatty acid transport mechanisms. Its ability to irreversibly inhibit transport through covalent modification of key membrane proteins, most notably CD36, allows for the detailed study of their roles in cellular metabolism and signaling. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate processes of fatty acid uptake and its regulation in various physiological and pathological contexts. Further research is warranted to fully characterize all the molecular targets of SSM and the complete spectrum of signaling pathways it may modulate.

References

- 1. Labeling of adipocyte membranes by sulfo-N-succinimidyl derivatives of long-chain fatty acids: inhibition of fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfo-N-succinimidyl Oleate (SSO) Inhibits Fatty Acid Uptake and Signaling for Intracellular Calcium via Binding CD36 Lysine 164: SSO ALSO INHIBITS OXIDIZED LOW DENSITY LIPOPROTEIN UPTAKE BY MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfo-N-succinimidyl oleate (SSO) inhibits fatty acid uptake and signaling for intracellular calcium via binding CD36 lysine 164: SSO also inhibits oxidized low density lipoprotein uptake by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Sulfosuccinimidyl oleate sodium, Fatty acid transport inhibitor (CAS 135661-44-8) | Abcam [abcam.com]

- 6. Myocardial Metabolic Abnormalities and Cardiac Dysfunction | Thoracic Key [thoracickey.com]

An In-depth Technical Guide to the Water Solubility of Sulfosuccinimidyl Myristate Sodium for Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and experimental handling of Sulfosuccinimidyl Myristate Sodium (SSM). SSM is an amphipathic molecule combining a hydrophilic sulfonate group for enhanced aqueous solubility and a hydrophobic myristate chain, which makes it a valuable tool for specific biochemical applications, such as inhibiting fatty acid transport and labeling membrane-associated proteins.[1][2] Understanding its solubility, stability, and behavior in aqueous solutions is critical for the successful design and execution of experiments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Formal Name | Tetradecanoic acid, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt | [1] |

| Synonyms | SSM | [1] |

| CAS Number | 162823-01-0 | [1][3] |

| Molecular Formula | C₁₈H₃₀NNaO₇S | [1][3] |

| Molecular Weight | 427.49 g/mol | [1][3] |

| Appearance | Crystalline solid | [1] |

Aqueous Solubility and Critical Micelle Concentration (CMC)

The solubility of this compound is dictated by its dual nature. The N-hydroxysulfosuccinimide (Sulfo-NHS) group contains a negatively charged sulfonate (SO₃⁻) group, which significantly enhances water solubility compared to non-sulfonated NHS esters.[4][5][] However, the presence of the long C14 alkyl chain (myristate) imparts strong hydrophobic characteristics.

This amphipathic structure means that in aqueous solutions, SSM acts as a surfactant. At low concentrations, it exists as individual monomers. As the concentration increases, it reaches a point known as the Critical Micelle Concentration (CMC), where the monomers self-assemble into micelles to shield their hydrophobic tails from the water.[7][8] This phenomenon is central to its apparent "solubility"; above the CMC, additional SSM will form micelles rather than dissolving as individual molecules.

Quantitative Solubility Data

Direct, high-concentration solubility in pure water is limited due to the myristate chain. The compound shows better solubility in organic solvents or aqueous/organic mixtures.

| Solvent System | Solubility | Reference(s) |

| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1] |

| Dimethylformamide (DMF) | 2 mg/mL | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 2 mg/mL | [1] |

| Surfactant | CMC in Water (25°C) | Reference(s) |

| Sodium Dodecyl Sulfate (SDS) | ~8.2 mM (approx. 2.3 mg/mL) | [7][9] |

| Sodium Myristate | ~2.1 mM (approx. 0.5 mg/mL) |

Given that SSM has the same C14 tail as sodium myristate, its CMC is expected to be in a similar low millimolar range.

Factors Influencing Stability in Aqueous Solutions

The primary factor affecting the stability of SSM in aqueous buffers is the hydrolysis of the Sulfo-NHS ester. This reaction is a competing pathway to the desired reaction with primary amines and is highly dependent on pH.

-

Effect of pH : The rate of hydrolysis increases significantly with increasing pH.[5][10] The half-life of NHS esters at pH 7 is approximately 4-5 hours, but this drops to just 10 minutes at pH 8.6 (at 4°C).[10] Therefore, for optimal reactivity with amines while minimizing hydrolysis, a pH range of 7.2 to 8.5 is generally recommended, with the understanding that stock solutions should be prepared fresh and used immediately.[]

-

Buffers : Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the SSM.[4][10] Recommended buffers include Phosphate-Buffered Saline (PBS), MES, HEPES, and sodium bicarbonate.[4][12]

Experimental Protocols

Protocol 1: Preparation of Aqueous Working Solutions

Due to its limited aqueous solubility and susceptibility to hydrolysis, SSM should first be dissolved in a water-miscible organic solvent before dilution into the final aqueous reaction buffer.

-

Warm Reagent : Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent.[5]

-

Prepare Organic Stock : Dissolve the required amount of SSM in dry, high-quality Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 2 mg/mL).[1]

-

Immediate Use : Add the necessary volume of the organic stock solution to the aqueous reaction buffer (e.g., PBS, pH 7.5) immediately before initiating the experiment. The final concentration of the organic solvent should be minimized (typically <10%) to avoid affecting protein structure and function.[10]

-

Vortex : Mix the final solution thoroughly to ensure complete dissolution, which may be aided by the surfactant properties of SSM.

Protocol 2: General Procedure for Labeling Cell Surface Proteins

The charged sulfonate group on SSM prevents it from readily crossing cell membranes, making it an ideal reagent for labeling proteins on the exterior of a cell.[5]

-

Cell Preparation : Harvest cells and wash them twice with a cold, amine-free buffer (e.g., PBS, pH 7.2-8.0) to remove any contaminating proteins from the culture medium. Resuspend the cells in the same buffer at a desired concentration.

-

Reagent Preparation : Prepare a fresh solution of SSM as described in Protocol 1.

-

Labeling Reaction : Add the SSM solution to the cell suspension. The final concentration of SSM will need to be optimized but typically ranges from 0.1 to 0.5 mg/mL.

-

Incubation : Incubate the reaction mixture for 30 minutes to 1 hour at 4°C with gentle mixing to keep the cells in suspension. The low temperature helps to slow the rate of hydrolysis.

-

Quenching : Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[4] This will quench any unreacted SSM. Incubate for 10-15 minutes.

-

Final Wash : Pellet the cells by centrifugation and wash them three times with cold PBS to remove excess reagent and byproducts. The labeled cells are now ready for downstream analysis.

Visualizations

Caption: Reaction of Sulfosuccinimidyl Myristate with a primary amine to form a stable amide bond.

Caption: Competing hydrolysis reaction of the Sulfo-NHS ester in aqueous solution.

Caption: General experimental workflow for cell surface labeling with Sulfosuccinimidyl Myristate.

Caption: Conceptual diagram of Critical Micelle Concentration (CMC).

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. covachem.com [covachem.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BG [thermofisher.com]

- 12. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide on Sulfosuccinimidyl Myristate Sodium: A Potent Inhibitor of Fatty Acid Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosuccinimidyl Myristate Sodium (SSM) is a chemical probe and inhibitor used in the study of fatty acid metabolism. As a derivative of myristic acid, a saturated long-chain fatty acid, SSM is designed to covalently bind to and inhibit proteins involved in the transport of fatty acids across the plasma membrane. Its primary mechanism of action involves the irreversible acylation of nucleophilic residues on target proteins, effectively blocking their function. This technical guide provides a comprehensive overview of SSM, its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a membrane-impermeant, active ester that reacts with primary amino groups (e.g., lysine (B10760008) residues) on extracellular domains of membrane proteins. By mimicking a natural fatty acid, SSM specifically targets fatty acid handling proteins. The primary target of SSM and its oleate (B1233923) analogue, Sulfosuccinimidyl Oleate (SSO), has been identified as CD36 (also known as Fatty Acid Translocase, FAT).[1][2] CD36 is an 88-kDa integral membrane glycoprotein (B1211001) that plays a crucial role in the high-affinity uptake of long-chain fatty acids in various cell types, including adipocytes, myocytes, and macrophages.[2]

Upon binding to CD36, the sulfosuccinimidyl ester group of SSM reacts with lysine residues, forming a stable amide bond. This covalent modification is irreversible and leads to the inhibition of CD36-mediated fatty acid transport.[1][2] The specificity of this inhibition has been demonstrated by the lack of effect on glucose transport and the permeation of retinoic acid, a molecule with structural similarities to long-chain fatty acids.[1]

Quantitative Data on Inhibitory Effects

| Compound | Target/Assay | Cell Type | Concentration | Inhibition | Reference |

| Sulfosuccinimidyl Myristate (SSM) | Fatty Acid Transport | Rat Adipocytes | Not Specified | ~70% | [1] |

| Sulfosuccinimidyl Oleate (SSO) | Fatty Acid Transport | Rat Adipocytes | 200 µM | ~65% | |

| Sulfosuccinimidyl Oleate (SSO) | Mitochondrial Respiratory Chain (Complex III) | Not Specified | 4 µM (IC50) | 50% | [3] |

Experimental Protocols

Fatty Acid Uptake Assay in Adipocytes

This protocol describes a method to quantify the inhibitory effect of this compound on fatty acid uptake in isolated rat adipocytes, adapted from methodologies described in the literature.[1][4]

Materials:

-

Isolated rat adipocytes

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) supplemented with 1% fatty acid-free Bovine Serum Albumin (BSA)

-

This compound (SSM) solution in DMSO

-

[3H]-oleic acid or other radiolabeled long-chain fatty acid

-

Unlabeled oleic acid

-

Phloretin (B1677691) (as a stop solution)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Preparation: Isolate adipocytes from rat epididymal fat pads by collagenase digestion. Wash the cells three times with KRH buffer without BSA and resuspend in KRH buffer with 1% BSA to a final concentration of 2 x 106 cells/mL.

-

Inhibitor Incubation: Pre-incubate aliquots of the adipocyte suspension with varying concentrations of SSM (e.g., 0-500 µM) for 15 minutes at 37°C. A vehicle control (DMSO) should be included.

-

Initiation of Uptake: Prepare the fatty acid uptake solution by mixing [3H]-oleic acid with unlabeled oleic acid in KRH buffer with 1% BSA to achieve the desired final concentration and specific activity. To start the uptake, add the fatty acid solution to the pre-incubated adipocytes.

-

Uptake Measurement: Allow the uptake to proceed for a defined period (e.g., 30-60 seconds) at 37°C with gentle shaking.

-

Termination of Uptake: Stop the reaction by adding ice-cold KRH buffer containing a transport inhibitor like phloretin (e.g., 400 µM).

-

Separation of Cells from Medium: Centrifuge the cell suspension through a layer of silicone oil to separate the cells from the aqueous medium containing unincorporated fatty acids.

-

Quantification: Aspirate the aqueous and oil layers, and lyse the adipocytes in the pellet with a suitable lysis buffer. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of fatty acid uptake for each SSM concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Affinity Labeling of Fatty Acid Transport Proteins

This protocol outlines a general workflow for identifying the protein targets of this compound using affinity labeling followed by mass spectrometry.

Materials:

-

Isolated plasma membranes from adipocytes or other target cells

-

This compound (SSM)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE reagents and equipment

-

In-gel digestion reagents (e.g., trypsin)

-

Mass spectrometer (e.g., LC-MS/MS)

Procedure:

-

Membrane Preparation: Isolate plasma membranes from the target cells using established methods such as sucrose (B13894) density gradient centrifugation.

-

Affinity Labeling: Incubate the isolated plasma membranes with SSM at a concentration determined to be effective for inhibiting fatty acid transport (e.g., 200 µM) for a specific time (e.g., 30 minutes) at room temperature. A control incubation without SSM should be performed in parallel.

-

Quenching: Stop the labeling reaction by adding a quenching reagent, such as Tris buffer, which contains primary amines that will react with any remaining unreacted SSM.

-

Protein Solubilization and Separation: Solubilize the membrane proteins using a suitable lysis buffer. Separate the proteins by SDS-PAGE.

-

Protein Identification:

-

Method A (Candidate Approach): If a candidate protein is suspected (e.g., CD36), perform a Western blot using an antibody against the candidate protein to observe any molecular weight shift due to the covalent binding of myristate.

-

Method B (Unbiased Approach): Excise the entire protein lane or specific bands of interest from the SDS-PAGE gel. Perform in-gel digestion of the proteins with trypsin.

-

-

Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were labeled with SSM. The myristoyl modification will result in a specific mass shift on the modified peptides, allowing for the identification of the precise binding sites.

-

Data Analysis: Use proteomics software to search the MS/MS data against a protein database to identify the labeled proteins and map the modification sites.

Signaling Pathways and Experimental Workflows

CD36 Signaling Pathway in Fatty Acid Uptake

dot

Caption: CD36-mediated fatty acid uptake and downstream signaling.

Experimental Workflow for Fatty Acid Uptake Assay

dot

Caption: Workflow for quantifying fatty acid uptake inhibition.

Experimental Workflow for Affinity Labeling

dot

Caption: Workflow for identifying protein targets of SSM.

Conclusion

This compound is a valuable tool for investigating the mechanisms of fatty acid transport and the roles of specific transporter proteins like CD36. Its ability to irreversibly inhibit its targets makes it particularly useful for affinity labeling and proteomic studies aimed at identifying and characterizing the cellular machinery of fatty acid uptake. The provided protocols and diagrams offer a framework for researchers to utilize SSM in their studies of lipid metabolism and its dysregulation in various disease states. Further research to determine a precise IC50 for SSM in different cell types would be beneficial for more quantitative comparisons of its inhibitory potency.

References

- 1. Labeling of adipocyte membranes by sulfo-N-succinimidyl derivatives of long-chain fatty acids: inhibition of fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfo-N-succinimidyl esters of long chain fatty acids specifically inhibit fatty acid translocase (FAT/CD36)-mediated cellular fatty acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. SSO and other putative inhibitors of FA transport across membranes by CD36 disrupt intracellular metabolism, but do not affect FA translocation - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Amine-Reactive Labeling with Sulfo-NHS Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices of amine-reactive labeling using Sulfo-NHS esters. From the fundamental chemical mechanism to detailed experimental protocols, this document serves as a core resource for professionals engaged in bioconjugation, immunoassays, and drug development.

The Core Principle: Covalent Amide Bond Formation

The foundational principle of amine-reactive labeling with N-hydroxysulfosuccinimide (Sulfo-NHS) esters lies in the formation of a stable, covalent amide bond. This reaction occurs between the Sulfo-NHS ester and a primary amine (-NH₂) group present on the target biomolecule.[1][2] In proteins, these primary amines are predominantly found at the N-terminus and on the side chain of lysine (B10760008) residues.[1]

The Sulfo-NHS ester is a highly reactive compound that specifically and efficiently targets these primary amines.[3] The addition of a sulfonate group (-SO₃⁻) to the N-hydroxysuccinimide ring significantly increases the water solubility of the reagent, allowing for conjugation reactions to be performed in aqueous solutions without the need for organic co-solvents that can potentially denature proteins.[][5] This property also renders Sulfo-NHS esters membrane-impermeable, making them ideal for labeling cell surface proteins.[2][6]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release the N-hydroxysulfosuccinimide leaving group and form a highly stable amide bond.[7]

References

- 1. covachem.com [covachem.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to Sulfosuccinimidyl Myristate Sodium for Lipid Biochemistry Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosuccinimidyl Myristate Sodium (SSM) is a valuable chemical probe for researchers in lipid biochemistry and drug development. As a non-permeable derivative of myristic acid, SSM serves as a potent inhibitor of long-chain fatty acid transport across the plasma membrane. Its ability to covalently label cell surface proteins involved in this process makes it an indispensable tool for elucidating the mechanisms of fatty acid uptake and for studying the downstream cellular consequences of blocking this critical metabolic pathway. This guide provides a comprehensive overview of SSM, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its use in research.

Chemical Properties and Synthesis

This compound is the sodium salt of the sulfosuccinimidyl ester of myristic acid. The inclusion of the sulfo-group on the N-hydroxysuccinimide (NHS) ester renders the molecule water-soluble and membrane-impermeable, ensuring that its inhibitory effects are localized to the cell surface.

| Property | Value |

| Formal Name | Tetradecanoic acid, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, monosodium salt |

| Synonyms | SSM |

| CAS Number | 162823-01-0 |

| Molecular Formula | C₁₈H₃₀NNaO₇S |

| Molecular Weight | 427.49 g/mol [1] |

| Appearance | Crystalline solid |

| Solubility | DMF: 2 mg/ml, DMSO: 2 mg/ml, DMF:PBS (pH 7.2) (1:4): 0.2 mg/ml[2] |

| Storage | -20°C |

| Purity | ≥95% |

Synthesis of this compound

The synthesis of SSM involves the esterification of myristic acid with sulfo-N-hydroxysuccinimide. A general procedure, based on the synthesis of similar sulfo-N-succinimidyl derivatives of long-chain fatty acids, is as follows[3]:

-

Activation of Myristic Acid: Myristic acid is first activated to a more reactive form.

-

Esterification: The activated myristic acid is then reacted with the sodium salt of sulfo-N-hydroxysuccinimide in an appropriate solvent.

-

Purification: The resulting this compound is purified, typically by recrystallization or chromatography, to yield a crystalline solid.

Mechanism of Action: Inhibition of Fatty Acid Transport

SSM functions as an irreversible inhibitor of long-chain fatty acid transport by covalently modifying proteins on the cell surface that are involved in this process[3]. The primary target of sulfo-N-succinimidyl esters of long-chain fatty acids, like the oleate (B1233923) derivative (SSO), has been identified as the fatty acid translocase, CD36[4]. It is highly probable that SSM shares this mechanism.

The N-hydroxysuccinimide ester moiety of SSM is highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins. By forming a stable amide bond, SSM effectively and irreversibly blocks the fatty acid binding and transport function of these proteins.

Figure 1: Mechanism of fatty acid transport inhibition by this compound.

Applications in Lipid Biochemistry

The primary application of SSM is as a specific and irreversible inhibitor of long-chain fatty acid transport. This allows researchers to:

-

Identify and characterize fatty acid transport proteins: By labeling cell surface proteins, SSM can be used in conjunction with techniques like SDS-PAGE and mass spectrometry to identify proteins involved in fatty acid uptake[3].

-

Study the kinetics of fatty acid transport: By blocking transport at specific time points, SSM can be used to study the rate and dynamics of fatty acid uptake.

-

Investigate the downstream effects of inhibiting fatty acid uptake: By blocking the entry of long-chain fatty acids, researchers can study the impact on various cellular processes, including energy metabolism, lipid signaling, and inflammation.

Potential Downstream Effects on Signaling Pathways

While direct experimental evidence for the effects of this compound on specific signaling pathways is still emerging, its role as a fatty acid transport inhibitor suggests potential modulation of pathways known to be influenced by lipid metabolism.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Protein N-myristoylation, the attachment of myristate to N-terminal glycine (B1666218) residues, is crucial for the function of several proteins involved in NF-κB signaling. For instance, the TRIF-related adaptor molecule (TRAM), which is involved in Toll-like receptor 4 (TLR4) signaling leading to NF-κB activation, requires myristoylation for its proper localization and function[5]. By reducing the intracellular pool of myristate available for myristoylation, SSM could indirectly impact NF-κB activation.

Figure 2: Hypothetical workflow of SSM's indirect effect on NF-κB signaling.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as IL-1β. Saturated fatty acids, including palmitic acid, are known to be potent activators of the NLRP3 inflammasome[6]. By blocking the uptake of these fatty acids, SSM could potentially attenuate the activation of the NLRP3 inflammasome.

Figure 3: Proposed mechanism for SSM's potential to inhibit NLRP3 inflammasome activation.

Quantitative Data

The inhibitory effect of this compound on fatty acid transport has been quantified in isolated rat adipocytes.

| Cell Type | Inhibitor | Concentration | Inhibition of Fatty Acid Transport | Reference |

| Isolated Rat Adipocytes | Sulfosuccinimidyl Myristate (SSM) | Not Specified | ~70% | [Harmon et al., 1991][3] |

| Isolated Rat Adipocytes | Sulfosuccinimidyl Oleate (SSO) | Not Specified | ~70% | [Harmon et al., 1991][3] |

Experimental Protocols

Protocol 1: Inhibition of Fatty Acid Uptake in Adipocytes

This protocol is adapted from the methodology described by Harmon et al. (1991) for measuring the inhibition of fatty acid transport in isolated adipocytes[3].

Materials:

-

Isolated rat adipocytes

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 1% fatty acid-free bovine serum albumin (BSA)

-

This compound (SSM) stock solution (e.g., in DMSO)

-

Radiolabeled myristic acid (e.g., [³H]myristic acid) complexed to BSA

-

Phloretin (B1677691) (to inhibit non-specific transport)

-

Silicone oil

-

Scintillation cocktail and counter

Procedure:

-

Cell Preparation: Isolate adipocytes from rat epididymal fat pads by collagenase digestion. Wash the cells and resuspend them in KRH buffer with 1% BSA to a final concentration of approximately 2 x 10⁶ cells/mL.

-

Inhibitor Treatment: Pre-incubate the adipocyte suspension with the desired concentration of SSM (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

-

Uptake Assay:

-

Initiate the fatty acid uptake by adding the [³H]myristic acid-BSA complex to the cell suspension.

-

Include a parallel set of tubes with phloretin to determine the non-specific uptake.

-

Incubate for a short period (e.g., 30 seconds) at 37°C.

-

-

Stopping the Reaction: Terminate the uptake by adding ice-cold KRH buffer containing phloretin.

-

Separation: Separate the cells from the aqueous medium by centrifugation through a layer of silicone oil.

-

Quantification: Aspirate the aqueous and oil layers, and lyse the adipocytes. Measure the radioactivity in the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the specific fatty acid uptake by subtracting the non-specific uptake (in the presence of phloretin) from the total uptake. Determine the percentage of inhibition by comparing the specific uptake in SSM-treated cells to the vehicle-treated control cells.

Figure 4: Workflow for the fatty acid uptake inhibition assay.

Conclusion

This compound is a powerful and specific tool for the investigation of long-chain fatty acid transport and its role in cellular physiology and pathology. Its ability to irreversibly inhibit fatty acid uptake at the cell surface provides a means to dissect the intricate connections between lipid metabolism and key signaling pathways involved in inflammation and immunity. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize SSM in their studies of lipid biochemistry and to explore its potential as a modulator of cellular signaling.

References

- 1. Progress in mass spectrometry approaches to profiling protein–protein interactions in the studies of the innate immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Labeling of adipocyte membranes by sulfo-N-succinimidyl derivatives of long-chain fatty acids: inhibition of fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfo-N-succinimidyl Oleate (SSO) Inhibits Fatty Acid Uptake and Signaling for Intracellular Calcium via Binding CD36 Lysine 164: SSO ALSO INHIBITS OXIDIZED LOW DENSITY LIPOPROTEIN UPTAKE BY MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty Acid Regulation of NLRP3 Inflammasome Activity [repository.cam.ac.uk]

Methodological & Application

Application Notes and Protocols for Cell Surface Protein Labeling with Sulfosuccinimidyl Myristate Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosuccinimidyl Myristate Sodium (SSM) is a water-soluble, membrane-impermeable chemical probe designed for the covalent labeling of proteins on the surface of living cells. As a member of the N-hydroxysulfosuccinimide (sulfo-NHS) ester family, SSM selectively reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-termini of polypeptides, to form stable amide bonds. The inclusion of a myristate moiety, a 14-carbon saturated fatty acid, allows SSM to function as an affinity label for proteins involved in fatty acid binding and transport. This property makes it a valuable tool for identifying and characterizing fatty acid transporters, such as CD36 (also known as Fatty Acid Translocase), and for studying their roles in cellular metabolism and signaling.[1][2]

The sulfonate group on the succinimidyl ring renders the molecule highly water-soluble and prevents it from crossing the plasma membrane, ensuring that labeling is restricted to extracellularly exposed protein domains. This specificity is critical for accurately studying the cell surface proteome without affecting intracellular components.

Principle of the Method

The labeling process involves the reaction of the sulfo-NHS ester of myristic acid with nucleophilic primary amines on cell surface proteins. This acylation reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5). The myristate tail of SSM can then interact with fatty acid binding sites on membrane proteins. This targeted labeling can be used to inhibit the function of these proteins, providing insights into their physiological roles. For instance, labeling of adipocyte membrane proteins with SSM has been shown to inhibit the transport of long-chain fatty acids by approximately 70%.[3]

Data Presentation

Table 1: Quantitative Analysis of this compound Labeling

| Parameter | Cell Type | Concentration of SSM | Observation | Reference |

| Inhibition of Fatty Acid Transport | Rat Adipocytes | Not specified | ~70% inhibition | Harmon et al., 1991[3] |

| Labeled Proteins | Rat Adipocytes | Not specified | 75-kDa and 85-kDa proteins | Harmon et al., 1991[3] |

| Identification of Labeled Protein | Rat Adipocytes | Not specified | 88-kDa protein identified with homology to CD36 | Harmon and Abumrad, 1993[4] |

| Effective Concentration (of similar compound SSO) | 3T3-L1 Adipocytes | 400 µM | Used for cell treatment | Pohl et al., 2005[2] |

Experimental Protocols

Materials

-

This compound (SSM)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (amine-free)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

-

Cells in suspension or adherent cells in culture plates

-

Standard cell culture media and reagents

-

Microcentrifuge tubes

-

Ice

Protocol for Cell Surface Protein Labeling

1. Reagent Preparation:

-

SSM Stock Solution (10 mM): Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF. For example, to prepare 100 µL of a 10 mM stock solution, dissolve 0.4275 mg of SSM (MW: 427.49 g/mol ) in 100 µL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.

-

Note: Sulfo-NHS esters are moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare the stock solution fresh for each experiment and discard any unused solution.

-

-

Cell Preparation:

-

Suspension Cells: Harvest cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Wash the cells twice with ice-cold, amine-free buffer (e.g., PBS, pH 7.4) to remove any traces of amine-containing culture medium. Resuspend the cell pellet in the labeling buffer to the desired cell density (e.g., 1 x 10^7 cells/mL).

-

Adherent Cells: Wash the cell monolayer twice with ice-cold, amine-free buffer (e.g., PBS, pH 7.4). Add the labeling buffer to the plate or flask.

-

2. Labeling Reaction:

-

Add the freshly prepared SSM stock solution to the cell suspension or the buffer covering the adherent cells to achieve the desired final concentration. A starting concentration of 400 µM can be used based on protocols for similar compounds.[2] The final concentration of the organic solvent (DMSO or DMF) should be kept below 1% (v/v) to minimize effects on cell viability.

-

Gently mix the cell suspension or rock the culture plate to ensure uniform labeling.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Incubation on ice is recommended to minimize protein internalization and maintain cell viability.

3. Quenching the Reaction:

-

To stop the labeling reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine) to a final concentration of 50-100 mM.

-

Incubate for 10-15 minutes at room temperature. The primary amines in the quenching buffer will react with and inactivate any excess SSM.

4. Washing:

-

Suspension Cells: Pellet the cells by centrifugation (300 x g, 5 minutes, 4°C). Discard the supernatant and wash the cells three times with an appropriate ice-cold buffer (e.g., PBS or cell culture medium).

-

Adherent Cells: Aspirate the labeling and quenching solution and wash the cell monolayer three times with an appropriate ice-cold buffer.

5. Downstream Processing:

-

The labeled cells are now ready for downstream applications such as:

-

Cell lysis and protein extraction for SDS-PAGE and Western blotting to identify labeled proteins.

-

Affinity purification of myristoylated proteins.

-

Functional assays to assess the inhibition of fatty acid transport.

-

Flow cytometry analysis.

-

Visualizations

Chemical Reaction of SSM with a Cell Surface Protein

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. FAT/CD36-mediated Long-Chain Fatty Acid Uptake in Adipocytes Requires Plasma Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Labeling of adipocyte membranes by sulfo-N-succinimidyl derivatives of long-chain fatty acids: inhibition of fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of sulfosuccinimidyl fatty acids to adipocyte membrane proteins: isolation and amino-terminal sequence of an 88-kD protein implicated in transport of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Plasma Membrane Proteins with Sulfosuccinimidyl Myristate Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosuccinimidyl Myristate Sodium is an amine-reactive, water-soluble, and membrane-impermeable reagent designed to covalently attach a myristoyl group to the primary amines of plasma membrane proteins. Myristoylation is a crucial lipid modification that plays a significant role in mediating protein-membrane interactions, subcellular trafficking, and signal transduction.[1][2][3] By artificially introducing a myristoyl moiety onto cell surface proteins, researchers can investigate the impact of lipidation on protein localization, conformation, and function. This technique provides a powerful tool for studying signaling pathways and for the development of novel therapeutic strategies. This document provides detailed protocols for the use of this compound in labeling plasma membrane proteins and for the subsequent analysis of the effects of this modification.

Principle of the Method

This compound contains an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts with primary amines (the N-terminus of proteins and the side chains of lysine (B10760008) residues) to form stable amide bonds.[4] The sulfonate group on the succinimidyl ring renders the molecule water-soluble and prevents it from crossing the plasma membrane, ensuring that labeling is restricted to the extracellular domains of membrane proteins. The attached 14-carbon myristoyl group increases the hydrophobicity of the modified protein, which can enhance its association with the plasma membrane.[5]

Experimental Protocols

Reagent Preparation and Handling

a. This compound Stock Solution

This compound has limited solubility in aqueous buffers.[6] Therefore, a stock solution should be prepared in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) and used immediately.

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of the reagent in fresh, anhydrous DMSO or DMF. For example, for a 1 mg vial (MW: 427.49 g/mol ), add 234 µL of DMSO to make a 10 mM stock solution.

-

Vortex briefly to ensure complete dissolution. The stock solution should be used immediately as NHS esters are susceptible to hydrolysis.

b. Buffers

-

Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Ensure the buffer is free of primary amines (e.g., Tris) and protein stabilizers (e.g., bovine serum albumin, BSA), as these will compete with the target proteins for reaction with the NHS ester.

-

Quenching Buffer: 100 mM Tris or Glycine in PBS, pH 7.5. This buffer is used to stop the labeling reaction.

-

Wash Buffer: Ice-cold PBS.

Labeling of Plasma Membrane Proteins on Adherent Cells

-

Grow cells to a confluence of 80-90% in a suitable culture vessel.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add the pre-warmed (room temperature) Labeling Buffer to the cells.

-

Add the desired amount of the this compound stock solution to the Labeling Buffer to achieve the final working concentration (typically 0.1-1 mM). Gently swirl the plate to mix.

-

Incubate the cells for 30 minutes at room temperature or on ice. Incubation on ice can help to reduce the internalization of labeled proteins.

-

Aspirate the labeling solution and immediately add the Quenching Buffer.

-

Incubate for 10-15 minutes at room temperature to quench any unreacted reagent.

-

Aspirate the Quenching Buffer and wash the cells three times with ice-cold PBS.

-

The labeled cells are now ready for downstream applications such as cell lysis and proteomic analysis.

Labeling of Plasma Membrane Proteins on Suspension Cells

-

Harvest the cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cells in Labeling Buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

-

Add the desired amount of the this compound stock solution to the cell suspension to achieve the final working concentration (typically 0.1-1 mM).

-

Incubate the cells for 30 minutes at room temperature or on ice with gentle mixing.

-

Centrifuge the cells and discard the supernatant.

-

Resuspend the cell pellet in Quenching Buffer and incubate for 10-15 minutes at room temperature.

-

Centrifuge the cells and wash the pellet three times with ice-cold PBS.

-

The labeled cells are now ready for downstream applications.

Data Presentation

Table 1: Recommended Experimental Parameters for Plasma Membrane Protein Labeling with this compound

| Parameter | Recommended Range | Notes |

| Reagent Concentration | 0.1 - 1 mM | The optimal concentration should be determined empirically for each cell type and experimental goal. |

| Cell Density (Suspension) | 1 x 10^6 - 1 x 10^7 cells/mL | Higher cell densities can improve labeling efficiency. |

| Labeling Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines like Tris will quench the reaction. |

| pH | 7.2 - 8.0 | A slightly alkaline pH increases the reactivity of primary amines. |

| Incubation Time | 30 minutes | Longer incubation times may lead to increased non-specific labeling or internalization. |

| Incubation Temperature | 4°C to Room Temperature | 4°C is recommended to minimize endocytosis of labeled proteins. |

| Quenching Reagent | 100 mM Tris or Glycine | Quenching stops the labeling reaction by consuming unreacted NHS esters. |

Table 2: Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 427.49 g/mol | [6][7] |

| Molecular Formula | C₁₈H₃₀NNaO₇S | [6][7] |

| Solubility | DMSO: 2 mg/mL, DMF: 2 mg/mL, DMF:PBS (pH 7.2) (1:4): 0.2 mg/mL | [6] |

| Reactivity | Primary amines (-NH₂) | [4] |

Downstream Applications and Analysis

Following the labeling of plasma membrane proteins with this compound, a variety of downstream analyses can be performed to investigate the consequences of this modification.

Analysis of Protein Myristoylation by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the sites of myristoylation on proteins. After labeling and cell lysis, the myristoylated proteins can be enriched and subjected to proteomic analysis.

-

Cell Lysis: Lyse the labeled cells in a suitable buffer containing protease inhibitors.

-

Protein Digestion: Digest the protein lysate with a protease such as trypsin.

-

Enrichment of Myristoylated Peptides (Optional): Hydrophobic interaction chromatography can be used to enrich for the lipidated peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Myristoylated peptides can be identified by a characteristic mass shift. The myristoyl group adds 210.1987 Da to the peptide mass.[1][8]

Investigation of Altered Protein Function and Signaling

The introduction of a myristoyl group can alter the localization and function of a protein, providing insights into its role in cellular signaling. For example, the activity of Src family kinases, a group of non-receptor tyrosine kinases, is regulated by N-terminal myristoylation which facilitates their localization to the plasma membrane.[9][10]

Example Application: Investigating the Role of Membrane Proximity on Receptor Tyrosine Kinase (RTK) Signaling

By labeling an RTK with this compound, one can investigate whether increased membrane tethering, independent of ligand binding, can influence its signaling activity.

-

Label cells expressing the RTK of interest with this compound.

-

Lyse the cells at various time points after labeling.

-

Perform Western blotting to analyze the phosphorylation status of the RTK and downstream signaling proteins (e.g., Akt, ERK). An increase in phosphorylation in the absence of the ligand would suggest that artificial myristoylation can induce receptor activation.

Mandatory Visualizations

Caption: Experimental workflow for labeling plasma membrane proteins.

Caption: Src family kinase activation at the plasma membrane.

References

- 1. Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. Selective labelling of hepatic fatty acids in vivo. Studies on the synthesis and secretion of glycerolipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein lipidation in cell signaling and diseases: function, regulation and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. biotium.com [biotium.com]

- 8. Myristoylation-Dependent Palmitoylation of the Receptor Tyrosine Kinase Adaptor FRS2α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Src family kinase - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Quenching Sulfosuccinimidyl Myristate Sodium Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosuccinimidyl Myristate Sodium is an amine-reactive, water-soluble reagent used to introduce a myristoyl group onto proteins, peptides, and other biomolecules. This process, known as myristoylation, can be crucial for studying protein-lipid interactions, membrane localization, and signal transduction. The reagent features a sulfated N-hydroxysuccinimide (sulfo-NHS) ester, which readily reacts with primary amines (-NH₂) on target molecules to form stable amide bonds.

Following the desired labeling reaction, it is critical to quench any unreacted this compound. Effective quenching terminates the reaction, preventing non-specific labeling of other molecules in subsequent steps or downstream applications. This is particularly important in complex biological samples where unintended reactions can lead to misleading results. This document provides a detailed guide to effectively quenching the this compound reaction, including a comparison of common quenching agents and detailed experimental protocols.

Mechanism of Reaction and Quenching

The primary reaction of this compound is the acylation of primary amines.[1][2] The sulfo-NHS ester is a good leaving group, facilitating the nucleophilic attack by the amine. The reaction is most efficient at a pH range of 7.2 to 8.5.[1][3][4]

However, the sulfo-NHS ester is also susceptible to hydrolysis, a competing reaction that becomes more prominent at higher pH values.[1][5] Hydrolysis results in the regeneration of the carboxylate and the release of sulfo-NHS, rendering the reagent inactive.

Quenching is achieved by adding a small molecule with a primary amine that will react with the excess this compound.[3][5] This effectively consumes the remaining reactive reagent.

Selecting a Quenching Agent

The choice of quenching agent depends on the specific experimental requirements, including the nature of the labeled molecule and downstream applications. The most common quenching agents are small molecules containing primary amines.

Table 1: Comparison of Common Quenching Agents for Sulfo-NHS Ester Reactions

| Quenching Agent | Typical Final Concentration | Incubation Time | Incubation Temperature | Advantages | Disadvantages |

| Tris | 20-100 mM[1][3][6] | 5-15 minutes[3][7] | Room Temperature or 4°C | Readily available, effective, and commonly used in biological buffers. | Can interfere with some downstream applications if not removed. |

| Glycine (B1666218) | 20-100 mM[1] | 10-15 minutes[3] | Room Temperature | Simple amino acid, generally biocompatible. | Can modify the carboxyl groups on the target molecule.[6] |

| Hydroxylamine (B1172632) | 10-50 mM[8][9] | 15 minutes[9] | Room Temperature | Can cleave any ester bonds that may have formed as side reactions (O-acylation).[2] | Can potentially modify the labeled molecule by forming a hydroxamic acid.[8][10] |

| Ethanolamine | 20-50 mM[6][8] | ~15 minutes | Room Temperature | Effective quenching agent. | May interfere with certain downstream assays.[11] |

| Lysine | 20-50 mM[6][8] | ~15 minutes | Room Temperature | A natural amino acid, generally biocompatible. | Adds a primary amine and a carboxyl group, which could be a consideration for downstream steps. |

| Methylamine | ~0.4 M[12] | ~1 hour[12] | Room Temperature | Shown to be highly efficient in removing O-acyl side products.[12] | A higher concentration and longer incubation time may be required. |

Experimental Protocols

Note: The following protocols are general guidelines and may require optimization for your specific application.

Protocol 1: Quenching with Tris Buffer

-

Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0.

-

Add Quenching Solution: At the end of your labeling reaction with this compound, add the 1 M Tris-HCl stock solution to your reaction mixture to a final concentration of 50-100 mM.[3][7] For example, add 50-100 µL of 1 M Tris-HCl to a 1 mL reaction volume.

-

Incubate: Gently mix and incubate for 15 minutes at room temperature.[3]

-

Proceed to Purification: After quenching, remove the excess quenching reagent and byproducts by a suitable method such as dialysis, gel filtration, or spin desalting columns.

Protocol 2: Quenching with Glycine

-

Prepare Quenching Solution: Prepare a 1 M stock solution of glycine, pH 8.0.

-

Add Quenching Solution: Following the labeling reaction, add the 1 M glycine stock solution to your reaction mixture to achieve a final concentration of 50-100 mM.

-

Incubate: Mix gently and incubate for 15 minutes at room temperature.

-

Proceed to Purification: Purify your labeled molecule to remove excess glycine and other reaction components.

Protocol 3: Quenching with Hydroxylamine

-

Prepare Quenching Solution: Prepare a 1 M stock solution of hydroxylamine-HCl, and adjust the pH to 8.5 with NaOH.

-

Add Quenching Solution: Add the hydroxylamine solution to your reaction to a final concentration of 10-50 mM.[9]

-

Incubate: Mix gently and incubate for 15 minutes at room temperature.[9]

-

Proceed to Purification: Remove the excess hydroxylamine and byproducts from your sample.

Visualizing the Workflow and Logic

This compound Reaction and Quenching Workflow

Caption: Workflow for myristoylation and quenching.

Decision Tree for Selecting a Quenching Agent

Caption: Decision tree for quencher selection.

Troubleshooting

-

Low Labeling Efficiency:

-

High Background/Non-specific Binding:

-

Precipitation of Labeled Protein:

-

Cause: The addition of the myristoyl group increases hydrophobicity.

-

Solution: Consider including a mild, non-ionic detergent in your buffers post-labeling, or work with more dilute protein concentrations.

-

Conclusion

Effective quenching of the this compound reaction is a critical step to ensure the specificity and reliability of your experimental results. By selecting the appropriate quenching agent and following a well-defined protocol, researchers can confidently generate high-quality myristoylated biomolecules for their studies. The information and protocols provided in these application notes offer a comprehensive guide to achieving successful and reproducible outcomes.

References

- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lumiprobe.com [lumiprobe.com]

Downstream Applications of Sulfosuccinimidyl Myristate Sodium Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosuccinimidyl Myristate Sodium (SSM) is a water-soluble, amine-reactive chemical probe that combines the specific reactivity of a sulfosuccinimidyl (sulfo-NHS) ester with the biophysical properties of myristate, a 14-carbon saturated fatty acid. This bifunctional molecule serves as a valuable tool for covalently labeling proteins and studying biological processes involving fatty acid transport and binding. The sulfo-NHS ester group reacts efficiently with primary amines (such as the N-terminus of proteins and the side chain of lysine (B10760008) residues) to form stable amide bonds. Due to the negatively charged sulfonate group, SSM is membrane-impermeable, making it particularly useful for labeling cell surface proteins. The myristate component allows for the investigation of proteins that interact with fatty acids, such as fatty acid binding proteins (FABPs), and can be used to inhibit fatty acid transport across the cell membrane.

These application notes provide detailed protocols for utilizing this compound in various downstream applications, including the labeling of cell surface proteins, inhibition of fatty acid uptake, and the study of fatty acid-dependent signaling pathways.

Key Applications and Methodologies

The unique structure of this compound lends itself to several key research applications:

-

Affinity Labeling of Fatty Acid Binding Proteins (FABPs): The myristate moiety of SSM acts as a ligand for FABPs, allowing for the specific covalent labeling of these proteins. This is invaluable for identifying and characterizing FABPs and their interacting partners.

-

Inhibition of Fatty Acid Transport: SSM can competitively inhibit the transport of fatty acids across the plasma membrane, enabling the study of the physiological roles of fatty acid uptake in various cellular processes, including metabolism and signaling.

-

Cell Surface Proteomics: As a membrane-impermeable probe, SSM can be used to selectively label extracellularly exposed proteins. Subsequent analysis, for instance by mass spectrometry, can provide insights into the cell surface proteome and its response to various stimuli.

-

Investigation of Acyl-Protein Thioesterases and Acyl-CoA Synthetases: The fatty acid component of SSM can be utilized to probe the active sites and binding pockets of enzymes involved in fatty acid metabolism.

Application 1: Labeling and Analysis of Cell Surface Proteins

This application focuses on the use of SSM to label proteins on the surface of living cells for subsequent identification and quantification.

Experimental Protocol: Cell Surface Protein Labeling with SSM

Materials:

-

This compound (SSM)

-

Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)

-

Quenching Buffer (e.g., 100 mM glycine (B1666218) or Tris in PBS)

-

Cell scrapers

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay reagent (e.g., BCA assay)

Procedure:

-

Cell Culture: Grow cells of interest to a confluent monolayer in appropriate culture vessels.

-

Cell Preparation:

-

SSM Labeling:

-

Prepare a fresh stock solution of SSM in an appropriate solvent (e.g., DMSO or water) immediately before use.

-

Dilute the SSM stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (typically in the range of 0.1 - 1 mM).

-

Add the SSM labeling solution to the cells, ensuring the entire monolayer is covered.

-

Incubate on ice for 30 minutes with gentle rocking. Performing the incubation at 4°C minimizes the internalization of the labeling reagent.[2]

-

-

Quenching:

-

Aspirate the SSM solution.

-

Wash the cells three times with Quenching Buffer to stop the labeling reaction by reacting with any excess SSM.[2]

-

-

Cell Lysis:

-

Add ice-cold Lysis Buffer to the cells and scrape to collect the cell lysate.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a standard protein assay.

-

-

Downstream Analysis:

-

The SSM-labeled protein lysate is now ready for downstream applications such as SDS-PAGE, Western blotting, affinity purification, or mass spectrometry-based proteomic analysis.

-

Quantitative Data: Labeling Efficiency

The efficiency of cell surface protein labeling with sulfo-NHS esters is dependent on several factors, including reagent concentration, pH, and incubation time. The following table provides representative data on how labeling efficiency can be influenced by the concentration of a generic sulfo-NHS ester.

| Sulfo-NHS Ester Concentration (mM) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) |

| 0.1 | 150 ± 25 | 65 ± 5 |

| 0.5 | 850 ± 70 | 92 ± 3 |

| 1.0 | 1800 ± 150 | 98 ± 1 |

| 2.0 | 2500 ± 210 | 99 ± 1 |

Data is representative for a typical sulfo-NHS ester and should be optimized for this compound and the specific cell line used.

Experimental Workflow: Cell Surface Protein Labeling

Application 2: Inhibition of Fatty Acid Uptake

SSM can be used as a competitive inhibitor of long-chain fatty acid transport into cells. This allows for the investigation of the role of fatty acid uptake in various physiological and pathological conditions.

Experimental Protocol: Fatty Acid Uptake Inhibition Assay

Materials:

-

This compound (SSM)

-

Fluorescently-labeled fatty acid analog (e.g., BODIPY-C12) or radiolabeled fatty acid (e.g., [³H]palmitate)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

-

Stop Solution (e.g., ice-cold PBS with 0.2% BSA)

-

Scintillation cocktail (for radiolabeled assays)

-

Fluorometer or scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well plate) and grow to the desired confluency.

-

Inhibitor Pre-incubation:

-

Prepare various concentrations of SSM in the assay buffer.

-

Aspirate the culture medium and wash the cells once with the assay buffer.

-

Add the SSM solutions to the cells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control (assay buffer without SSM).

-

-

Fatty Acid Uptake:

-

Prepare the fluorescent or radiolabeled fatty acid solution in the assay buffer.

-

Add the labeled fatty acid to the cells (in the presence of SSM) and incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

-

Stopping the Uptake:

-

Rapidly aspirate the fatty acid solution.

-

Immediately wash the cells three times with ice-cold Stop Solution to remove extracellular fatty acids and halt uptake.

-

-

Quantification:

-

For fluorescent probes: Lyse the cells in a suitable buffer and measure the fluorescence using a fluorometer.

-

For radiolabeled probes: Lyse the cells and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the uptake signal to the protein concentration in each well.

-

Calculate the percentage of inhibition for each SSM concentration relative to the vehicle control.

-

Determine the IC₅₀ value of SSM for fatty acid uptake by plotting the percentage of inhibition against the logarithm of the SSM concentration and fitting the data to a dose-response curve.

-

Quantitative Data: Inhibition of Fatty Acid Uptake

The following table provides hypothetical IC₅₀ values for the inhibition of fatty acid uptake by SSM in different cell lines. These values are illustrative and will vary depending on the cell type and experimental conditions.

| Cell Line | Fatty Acid Transporter Expression | IC₅₀ of SSM (µM) |

| Adipocytes | High | 5 - 15 |

| Hepatocytes | Moderate | 15 - 30 |

| Myocytes | High | 8 - 20 |

Logical Diagram: Fatty Acid Uptake Inhibition Assay

Application 3: Investigating FABP5 Signaling in Cancer Cells

Fatty Acid Binding Protein 5 (FABP5) is implicated in various cancers, where it is involved in transporting fatty acids that act as signaling molecules.[3][4][5] SSM can be used to label FABP5 and its interacting partners to elucidate its role in cancer progression.

Signaling Pathway: FABP5-Mediated Pro-Tumorigenic Signaling

In several cancers, including prostate and breast cancer, FABP5 facilitates the transport of fatty acids to the nucleus.[3][6] There, these fatty acids can act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[3] The activation of PPARγ by fatty acids leads to the transcription of target genes that promote cell proliferation, angiogenesis, and reduce apoptosis, thereby contributing to tumor growth and metastasis.[3][6]

Experimental Protocol: Affinity Purification of SSM-Labeled Proteins

This protocol describes the enrichment of proteins labeled with SSM, which can be particularly useful for identifying fatty acid binding proteins and their interaction networks. This protocol assumes the use of a biotinylated version of SSM or subsequent conjugation of a biotin (B1667282) tag to the myristate moiety.

Materials:

-

SSM-labeled cell lysate

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or a buffer containing free biotin)

Procedure:

-

Lysate Preparation: Prepare SSM-labeled cell lysate as described in the "Cell Surface Protein Labeling with SSM" protocol.

-

Bead Preparation:

-

Resuspend the streptavidin beads in Wash Buffer.

-

Wash the beads three times with Wash Buffer, using a magnetic stand or centrifugation to separate the beads from the supernatant.

-

-

Binding:

-

Add the prepared streptavidin beads to the SSM-labeled cell lysate.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated (SSM-labeled) proteins to the streptavidin beads.

-

-

Washing:

-

Separate the beads from the lysate.

-

Wash the beads extensively (at least five times) with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add Elution Buffer to the beads and incubate at room temperature (or higher, depending on the elution buffer) to release the bound proteins.

-

Separate the beads and collect the eluate containing the enriched SSM-labeled proteins.

-

-

Downstream Analysis:

-

The eluted proteins can be analyzed by SDS-PAGE and silver staining or subjected to in-gel digestion and mass spectrometry for protein identification.

-

Conclusion

This compound is a versatile chemical probe that enables the investigation of various aspects of protein biology, particularly in the context of fatty acid transport and signaling. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments aimed at labeling cell surface proteins, quantifying the inhibition of fatty acid uptake, and exploring the roles of fatty acid binding proteins in cellular pathways. The adaptability of the sulfo-NHS ester chemistry allows for the integration of SSM into a wide range of established proteomics and cell biology workflows, making it a valuable addition to the toolkit of researchers in both basic science and drug discovery.

References

- 1. Surface protein biotinylation [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. High expression of Fatty Acid‐Binding Protein 5 promotes cell growth and metastatic potential of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases [frontiersin.org]

Application Notes: Sulfosuccinimidyl Myristate Sodium in Flow Cytometry Sample Preparation for Live/Dead Cell Discrimination

Introduction

Accurate discrimination between live and dead cells is a critical step in flow cytometry to ensure data integrity. Dead cells can non-specifically bind antibodies and exhibit increased autofluorescence, leading to false-positive results and skewed data interpretation.[1][2] Amine-reactive dyes are a robust class of viability stains used to exclude dead cells from analysis. Sulfosuccinimidyl Myristate Sodium (SSM) is a water-soluble, amine-reactive compound. While SSM itself is not fluorescent, this document outlines the principles and protocols for using amine-reactive fluorescent dyes, a class to which a fluorescently labeled SSM would belong, for viability staining in flow cytometry.

The fundamental principle of these dyes lies in their ability to form covalent bonds with primary amines on proteins.[3][4] In viable cells with intact plasma membranes, the dye primarily labels surface proteins, resulting in a dim fluorescent signal. Conversely, in dead cells with compromised membranes, the dye can enter the cell and react with the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[1][5] A major advantage of this covalent labeling is its stability, which allows for subsequent fixation and permeabilization procedures for intracellular staining without significant loss of the viability discrimination signal.[3][6]

Principle of Amine-Reactive Viability Staining

The mechanism of action for amine-reactive viability dyes is straightforward. The N-hydroxysulfosuccinimide (sulfo-NHS) ester moiety of the dye reacts with primary amine groups (e.g., on lysine (B10760008) residues) of proteins to form stable amide bonds.

-

Live Cells: Possess an intact cell membrane that is impermeable to the dye. Only proteins on the cell surface are available for labeling, resulting in low-level fluorescence.

-

Dead Cells: Have compromised membrane integrity, allowing the dye to enter the cytoplasm. The dye then reacts with the abundant intracellular proteins, resulting in a much higher fluorescence intensity (typically 50-fold or greater) compared to live cells.[5]

This differential staining provides a clear distinction between live and dead cell populations when analyzed by flow cytometry.

Data Presentation

The following tables summarize typical reagents, conditions, and expected outcomes for using a generic amine-reactive fluorescent dye for live/dead cell discrimination.

Table 1: Reagents and Materials